molecular formula C8H13NO B1274822 Cycloheptyl isocyanate CAS No. 4747-68-6

Cycloheptyl isocyanate

Cat. No. B1274822
CAS RN: 4747-68-6
M. Wt: 139.19 g/mol
InChI Key: JCNLHDHXQVZQAM-UHFFFAOYSA-N
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Patent
US05391559

Procedure details

0.01 mol of NaOH in solution in a minimum of water is added to a solution of 2.4 g of (4-(cycloheptylamino)pyrid-3-yl)sulphonamide in 80 cm3 of a mixture of water and acetone (1/1). Stirring is effected with a bar magnet and 2.1 g of cycloheptyl isocyanate are added. Stirring is continued while monitoring the progress of the reaction by thin layer chromatography. Evaporation is carried out in vacuo and the residue is taken up in 100 cm3 of 0.2N NaOH. After filtering, the pH of the solution is adjusted to 6.5 and the resulting precipitate is suction-filtered and then dried. The N-{[4-(cycloheptylamino)pyrid-3-yl]sulphonyl}-N'-(cycloheptyl)urea so obtained may optionally be recrystallised from an aqueous alcoholic solution.
Name
Quantity
0.01 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].O.[CH:4]1([NH:11][C:12]2[CH:17]=[CH:16][N:15]=[CH:14][C:13]=2[S:18]([NH2:21])(=[O:20])=[O:19])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1.[CH:22]1([N:29]=[C:30]=[O:31])[CH2:28][CH2:27][CH2:26][CH2:25][CH2:24][CH2:23]1>CC(C)=O>[CH:4]1([NH:11][C:12]2[CH:17]=[CH:16][N:15]=[CH:14][C:13]=2[S:18]([NH:21][C:30]([NH:29][CH:22]2[CH2:28][CH2:27][CH2:26][CH2:25][CH2:24][CH2:23]2)=[O:31])(=[O:20])=[O:19])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10]1 |f:0.1|

Inputs

Step One
Name
Quantity
0.01 mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
2.4 g
Type
reactant
Smiles
C1(CCCCCC1)NC1=C(C=NC=C1)S(=O)(=O)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
mixture
Quantity
80 mL
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
2.1 g
Type
reactant
Smiles
C1(CCCCCC1)N=C=O

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is effected with a bar
STIRRING
Type
STIRRING
Details
Stirring
CUSTOM
Type
CUSTOM
Details
the progress of the reaction by thin layer chromatography
CUSTOM
Type
CUSTOM
Details
Evaporation
FILTRATION
Type
FILTRATION
Details
After filtering
FILTRATION
Type
FILTRATION
Details
the resulting precipitate is suction-filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCCC1)NC1=C(C=NC=C1)S(=O)(=O)NC(=O)NC1CCCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.